Advanced Synthesis Guide: 5-Amino-3-biphenylacetic Acid
Advanced Synthesis Guide: 5-Amino-3-biphenylacetic Acid
Executive Summary
5-Amino-3-biphenylacetic acid (CAS 75852-46-9) represents a critical scaffold in medicinal chemistry, particularly in the development of peptidomimetics and Neutral Endopeptidase (NEP) inhibitors.[1] Its structure—a 1,3,5-trisubstituted benzene ring featuring a biphenyl linkage, an acetic acid tail, and a primary amine—serves as a versatile pharmacophore.[1] The specific substitution pattern (meta-amino, meta-phenyl relative to the acetic acid) allows for the precise orientation of hydrophobic and polar interactions within enzyme active sites, a feature exploited in the design of neprilysin inhibitors similar to the biaryl moiety found in Sacubitril.
This technical guide details a robust, scalable 5-step synthesis starting from 3-bromo-5-nitrotoluene .[1] This route is selected for its regiochemical fidelity, cost-effectiveness, and the stability of the nitro-intermediate through the requisite benzylic functionalization steps.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| Chemical Name | (5-Amino-[1,1'-biphenyl]-3-yl)acetic acid |
| CAS Number | 75852-46-9 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Structural Features | 1,3,5-substituted arene; hydrophobic biphenyl core; polar amino-acid functionality.[1] |
| Key Applications | Intermediate for NEP inhibitors (e.g., Sacubitril analogs), integrin antagonists.[1] |
Retrosynthetic Analysis
The synthesis is best approached via a linear construction strategy . The biphenyl core is established early via Suzuki coupling to prevent catalyst poisoning by the free amine or carboxylic acid later in the sequence. The acetic acid moiety is installed via homologation of a methyl group (bromination
Figure 1: Retrosynthetic disconnection relying on early-stage biaryl formation and late-stage nitro reduction.[1]
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
Objective: Construct the biphenyl core from 3-bromo-5-nitrotoluene.[1]
-
Reagents: 3-Bromo-5-nitrotoluene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).[1]
-
Solvent: Toluene : Water (10:[1]1) or 1,4-Dioxane : Water (4:1).[1]
-
Procedure:
-
Charge a reaction vessel with 3-bromo-5-nitrotoluene and phenylboronic acid.
-
Dissolve in degassed solvent mixture under N₂ atmosphere.
-
Heat to reflux (90–100°C) for 12–16 hours. Monitor by TLC/HPLC for consumption of bromide.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄ and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 3-Methyl-5-nitrobiphenyl .
-
Step 2: Wohl-Ziegler Radical Bromination
Objective: Functionalize the benzylic methyl group.[1]
-
Critical Control: Stop reaction at ~85% conversion to minimize gem-dibromide formation.
-
Reagents: 3-Methyl-5-nitrobiphenyl (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).[1]
-
Solvent: CCl₄ (classic) or Trifluorotoluene (PhCF₃, green alternative).[1]
-
Procedure:
-
Add NBS and AIBN.[1]
-
Heat to reflux (80°C) under N₂.
-
Monitor: Check every hour. The reaction is complete when starting material <5%.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]
-
Product: 3-(Bromomethyl)-5-nitrobiphenyl (Yellow solid/oil).[1] Use directly in Step 3.
Step 3: Cyanation (Homologation)
Objective: Extend the carbon chain to form the nitrile precursor.
-
Reagents: Bromide intermediate (from Step 2), NaCN (1.2 eq).
-
Solvent: DMF or DMSO (dry).[1]
-
Procedure:
-
Safety Warning: Perform in a well-ventilated fume hood. NaCN is acutely toxic.[1]
-
Dissolve the bromide in DMF at 0°C.
-
Add NaCN portion-wise to control exotherm.[1]
-
Stir at RT for 4–6 hours.
-
Workup: Quench with water (carefully). Extract with EtOAc.[1] Wash organic phase with LiCl solution (to remove DMF) and brine.[1]
-
Product: (5-Nitro-[1,1'-biphenyl]-3-yl)acetonitrile .
-
Step 4: Hydrolysis of Nitrile
Objective: Convert nitrile to carboxylic acid.[1]
-
Reagents: Nitrile intermediate, H₂SO₄ (50% aq) or NaOH (4M) followed by HCl.[1]
-
Procedure (Acidic Route):
Step 5: Nitro Reduction
Objective: Unmask the amine to yield the final target.
-
Reagents: Nitro acid, H₂ (1 atm), 10% Pd/C (10 wt%).
-
Solvent: MeOH or EtOH.
-
Procedure:
-
Dissolve nitro acid in alcohol.[1]
-
Add Pd/C catalyst carefully (under Argon).[1]
-
Purge with H₂ gas (balloon pressure is sufficient).[1]
-
Stir at RT for 4–8 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]
-
Purification: Recrystallization from water/ethanol or isoelectric precipitation (adjust pH to ~5–6).[1]
-
Final Product: (5-Amino-[1,1'-biphenyl]-3-yl)acetic acid .
-
Process Logic & Optimization
The selected route prioritizes chemoselectivity . Attempting to introduce the acetic acid group before the Suzuki coupling (e.g., using 3-bromo-5-nitrophenylacetic acid) is viable but risks decarboxylation or catalyst interference during the coupling step.[1]
| Parameter | Optimization Strategy |
| Suzuki Catalyst | Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered substrates or if reaction rates are slow.[1] |
| Bromination | Use a spotlight (visible light) initiation with NBS to lower temperature and reduce di-bromination byproducts.[1] |
| Safety | Replace NaCN with TMSCN/TBAF if cyanide handling facilities are insufficient, though this increases cost.[1] |
| Purification | The final amino acid is zwitterionic. Isolation at the isoelectric point (pI) ensures high purity without chromatography. |
Reaction Workflow Diagram
Figure 2: Linear synthesis workflow from commercial starting materials to final amino-acid target.
References
-
BenchChem. (n.d.).[1] 1-Bromo-3-(bromomethyl)-5-nitrobenzene CAS 139194-80-2.[1] Retrieved from [1]
-
ChemSrc. (2025).[1] 5-Amino-3-biphenylacetic acid (CAS 75852-46-9).[1] Retrieved from [1]
-
Google Patents. (2005).[1] CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.[1] Retrieved from
-
Organic Chemistry Portal. (2013).[1] Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles (Methodology reference for regioselective amino-functionalization). Retrieved from
-
ChemicalBook. (n.d.).[1] Amino-(3-nitro-phenyl)-acetic acid synthesis. Retrieved from [1]
